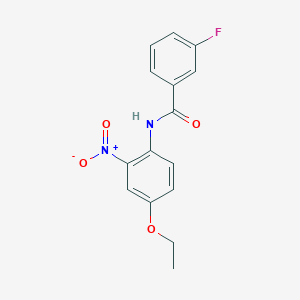
N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a nitro group, and a fluorine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide typically involves the following steps:
Nitration: The starting material, 4-ethoxyaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the ethoxy group.
Fluorination: The nitro compound is then subjected to a fluorination reaction to introduce the fluorine atom at the meta position.
Amidation: The final step involves the formation of the benzamide by reacting the fluorinated nitro compound with 3-fluorobenzoyl chloride under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide can undergo reduction to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form various oxidized products.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products:
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the substituent introduced.
Oxidation: Various oxidized derivatives of the ethoxy group.
Scientific Research Applications
Chemistry: N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to certain enzymes or receptors. The ethoxy group may influence the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its interactions with various biological pathways, including enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)acetamide
- N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide
- N-(4-ethoxy-2-nitrophenyl)-2-chlorobenzamide
Comparison:
- N-(4-ethoxy-2-nitrophenyl)acetamide: Similar structure but lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
- N-(4-ethoxy-2-nitrophenyl)-4-(1-piperidinylsulfonyl)benzamide: Contains a piperidinylsulfonyl group, which can significantly alter its pharmacological properties.
- N-(4-ethoxy-2-nitrophenyl)-2-chlorobenzamide: The presence of a chlorine atom instead of fluorine can affect its chemical stability and reactivity.
N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide stands out due to the presence of the fluorine atom, which can enhance its binding affinity and specificity in biological systems, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-22-12-6-7-13(14(9-12)18(20)21)17-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMCNZRVWOZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













